An In-Depth Technical Guide to the Synthesis and Characterization of 1,4-Dioxa-10-azadispiro[4.2.4⁸.2⁵]tetradecan-11-one
An In-Depth Technical Guide to the Synthesis and Characterization of 1,4-Dioxa-10-azadispiro[4.2.4⁸.2⁵]tetradecan-11-one
Foreword: The Architectural Allure of Dispiro-γ-lactams in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, spirocyclic systems, and particularly dispiro-γ-lactams, have emerged as privileged scaffolds. Their inherent three-dimensional complexity and conformational rigidity offer a unique framework for the design of potent and selective therapeutic agents. The dispiro motif, characterized by two spiro-fused rings, introduces a high degree of structural novelty and allows for the precise spatial orientation of functional groups, a critical factor in optimizing interactions with biological targets. This guide provides a comprehensive overview of the synthesis and characterization of a specific dispiro-γ-lactam, 1,4-Dioxa-10-azadispiro[4.2.4⁸.2⁵]tetradecan-11-one, a valuable intermediate in the synthesis of more complex molecules. The methodologies detailed herein are grounded in established chemical principles and are designed to be both robust and reproducible for researchers, scientists, and drug development professionals.
I. Strategic Synthesis of the Dispiro-γ-lactam Core
The synthetic route to 1,4-Dioxa-10-azadispiro[4.2.4⁸.2⁵]tetradecan-11-one is a multi-step process that begins with the commercially available 1,4-dioxaspiro[4.5]decan-8-one. The overall strategy involves the introduction of a nitro-acetic acid ester side chain, followed by a reductive cyclization to form the desired γ-lactam ring. This approach is advantageous as it builds the complexity of the molecule in a controlled and stepwise manner.
Experimental Workflow: A Step-by-Step Protocol
The following diagram outlines the key transformations in the synthesis of the target compound.
Caption: Synthetic workflow for 1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one.
Detailed Synthetic Protocol
The synthesis is carried out in three main steps, as detailed in the patent literature[1].
Step 1: Synthesis of (1,4-Dioxaspiro[4.5]dec-8-ylidene)acetic acid ethyl ester
This step employs a Horner-Wadsworth-Emmons reaction to introduce the acetate side chain.
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Reagents and Conditions:
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1,4-Dioxaspiro[4.5]decan-8-one
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Triethyl phosphonoacetate
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Potassium tert-butoxide (KOtBu)
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Anhydrous N,N-Dimethylformamide (DMF)
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Reaction at room temperature.
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Procedure:
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To a solution of triethyl phosphonoacetate in anhydrous DMF, add potassium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen) and stir for 10 minutes at room temperature.
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Add a solution of 1,4-dioxaspiro[4.5]decan-8-one in anhydrous DMF to the reaction mixture.
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Stir the mixture for 1 hour at room temperature.
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Quench the reaction by pouring the mixture into ice-water.
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Extract the aqueous suspension with diethyl ether.
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Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
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Scientific Rationale: The Horner-Wadsworth-Emmons reaction is a reliable method for the stereoselective synthesis of alkenes. The use of a strong base like potassium tert-butoxide deprotonates the phosphonate ester, generating a stabilized carbanion which then reacts with the ketone to form the desired α,β-unsaturated ester.
Step 2: Synthesis of 8-(2-Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-acetic acid ethyl ester
This step involves a Michael addition of nitromethane to the α,β-unsaturated ester.
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Reagents and Conditions:
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(1,4-Dioxaspiro[4.5]dec-8-ylidene)acetic acid ethyl ester
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Nitromethane
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Tetrabutylammonium fluoride (TBAF) trihydrate
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Tetrahydrofuran (THF)
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Heating at 45-70°C.
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Procedure:
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To a mixture of (1,4-dioxaspiro[4.5]dec-8-ylidene)acetic acid ethyl ester and tetra-n-butylammonium fluoride trihydrate in THF, add nitromethane.
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Stir the mixture at elevated temperature (e.g., 6 hours at 70°C followed by 18 hours at 45°C).
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Concentrate the reaction mixture under reduced pressure.
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Purify the crude product by flash chromatography to obtain the desired nitro ester.
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Scientific Rationale: The Michael addition is a classic method for the formation of carbon-carbon bonds. TBAF acts as a mild base to deprotonate nitromethane, forming a nucleophilic nitronate anion which then adds to the β-carbon of the α,β-unsaturated ester.
Step 3: Synthesis of 1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one
The final step is a catalytic hydrogenation that simultaneously reduces the nitro group to an amine and facilitates the cyclization to the γ-lactam.
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Reagents and Conditions:
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8-(2-Nitromethyl)-1,4-dioxaspiro[4.5]decan-8-acetic acid ethyl ester
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Raney Nickel
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Hydrogen gas (H₂)
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Ethanol
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Elevated temperature and pressure.
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Procedure:
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A solution of 8-(2-nitromethyl-1,4-dioxaspiro[4.5]decan-8-acetic acid ethyl ester in ethanol is treated with Raney Nickel as the catalyst.
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The mixture is subjected to hydrogenation in an autoclave under hydrogen pressure and elevated temperature.
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Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the final product, 1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one.
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Scientific Rationale: Catalytic hydrogenation with Raney Nickel is a powerful method for the reduction of nitro groups to primary amines. Under these conditions, the newly formed amine undergoes an intramolecular nucleophilic attack on the ester carbonyl, leading to the formation of the thermodynamically stable five-membered γ-lactam ring with the elimination of ethanol.
II. Comprehensive Characterization of the Target Compound
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one. The following section details the expected analytical data based on the compound's structure.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO₃ |
| Molecular Weight | 211.26 g/mol |
| CAS Number | 914780-95-3 |
| Appearance | Expected to be a white to off-white solid |
| Storage | Store at room temperature in a dry place |
Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
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Predicted ¹H NMR Spectrum (in CDCl₃, 300 MHz):
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δ ~ 6.0-7.0 ppm (broad singlet, 1H): This signal is characteristic of the N-H proton of the lactam. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
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δ ~ 3.9 ppm (singlet, 4H): This signal corresponds to the four equivalent protons of the two methylene groups in the dioxolane ring (-O-CH₂-CH₂-O-).
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δ ~ 3.2-3.4 ppm (multiplet, 2H): These are the protons of the methylene group adjacent to the nitrogen atom in the lactam ring (-CH₂-NH-).
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δ ~ 2.2-2.4 ppm (multiplet, 2H): This signal arises from the methylene group adjacent to the carbonyl group in the lactam ring (-CH₂-C=O).
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δ ~ 1.5-1.8 ppm (multiplet, 8H): This complex region corresponds to the eight protons of the four methylene groups in the cyclohexane ring.
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Predicted ¹³C NMR Spectrum (in CDCl₃, 75 MHz):
| Chemical Shift (δ, ppm) | Carbon Atom Assignment |
| ~ 175 | Lactam carbonyl carbon (C=O) |
| ~ 108 | Spiro carbon of the dioxolane ring (O-C-O) |
| ~ 64 | Methylene carbons of the dioxolane ring (-O-CH₂-CH₂-O-) |
| ~ 58 | Spiro carbon of the cyclohexane ring |
| ~ 45 | Methylene carbon adjacent to nitrogen (-CH₂-NH-) |
| ~ 35-40 | Methylene carbons of the cyclohexane ring |
| ~ 30 | Methylene carbon adjacent to carbonyl (-CH₂-C=O) |
IR spectroscopy is used to identify the functional groups present in a molecule.
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Expected IR Absorption Bands (cm⁻¹):
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~ 3200-3400 (broad): N-H stretching vibration of the lactam.
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~ 2850-2950: C-H stretching vibrations of the aliphatic methylene groups.
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~ 1680-1700 (strong): C=O stretching vibration of the five-membered γ-lactam.
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~ 1100-1200: C-O stretching vibrations of the acetal group in the dioxolane ring.
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Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Expected Mass Spectrum (Electron Ionization - EI):
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Molecular Ion (M⁺): A peak at m/z = 211, corresponding to the molecular weight of the compound.
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Key Fragmentation Peaks: Fragmentation would likely involve the loss of parts of the cyclohexane or dioxolane rings, as well as cleavage of the lactam ring.
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III. Conclusion and Future Perspectives
This technical guide has detailed a robust and well-documented synthetic pathway for the preparation of 1,4-Dioxa-10-azadispiro[4.2.4⁸.2⁵]tetradecan-11-one. The three-step synthesis, commencing from readily available starting materials, is scalable and employs standard organic transformations. The characterization section provides a predictive framework for the spectroscopic analysis of the target compound, which is crucial for its identification and quality control.
The dispiro-γ-lactam scaffold embodied by this molecule represents a significant building block for the construction of more elaborate and potentially bioactive compounds. Its unique three-dimensional structure makes it an attractive starting point for the development of novel therapeutic agents in areas such as oncology, infectious diseases, and neurodegenerative disorders. Further derivatization of the lactam nitrogen or other positions on the carbocyclic rings can lead to a diverse library of compounds for high-throughput screening and lead optimization. The methodologies and data presented herein serve as a valuable resource for researchers dedicated to the exploration of novel chemical space in the quest for next-generation therapeutics.
IV. References
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Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers, Royal Society of Chemistry.
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New Dispiro Compounds: Synthesis and Properties. The Journal of Organic Chemistry, American Chemical Society.
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Chemical Methods for the Construction of Spirocyclic -Lactams and Their Biological Importance. SynOpen, Thieme.
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Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters, American Chemical Society.
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Synthesis of medicinally privileged spiro-β-lactams. ACS Omega, American Chemical Society.
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1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecan-11-one Product Page. MySkinRecipes.
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Radical Carboazidation: Expedient Assembly of the Core Structure of Various Alkaloid Families. The Journal of Organic Chemistry, American Chemical Society.
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Substituted Azaspiro (4.5) Decan Derivates. Google Patents, Patent DK3169666T3.
